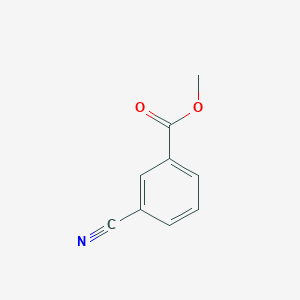

Methyl 3-cyanobenzoate

Description

Properties

IUPAC Name |

methyl 3-cyanobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPBHWSMZTSSEJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065521 | |

| Record name | Benzoic acid, 3-cyano-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13531-48-1 | |

| Record name | Benzoic acid, 3-cyano-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13531-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-cyano-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013531481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-cyano-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3-cyano-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-cyanobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Methyl 3-cyanobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Methyl 3-cyanobenzoate is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide array of complex organic compounds. Its unique electronic and structural characteristics, arising from the presence of both an electron-withdrawing cyano group and a methyl ester functionality on an aromatic ring, make it a valuable intermediate in the fields of medicinal chemistry, agrochemical synthesis, and materials science. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, detailed spectroscopic profile, synthesis methodologies with mechanistic insights, and key chemical transformations. This document is intended to serve as a practical resource for researchers and professionals, enabling a deeper understanding and more effective utilization of this important chemical entity.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is paramount for its effective application in research and development. This section details the key physicochemical and spectroscopic data for this compound.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇NO₂ | [1] |

| Molecular Weight | 161.16 g/mol | [1] |

| CAS Number | 13531-48-1 | [1] |

| Appearance | White to off-white crystalline solid | [1][2] |

| Melting Point | 58 °C | [1] |

| Boiling Point | 267.2 ± 23.0 °C (Predicted) | [1] |

| Density | 1.18 ± 0.1 g/cm³ (Predicted) | [1] |

| Solubility | Slightly soluble in chloroform and methanol. | [1][2] |

Table 1: Key Physicochemical Properties of this compound

Spectroscopic Analysis

Spectroscopic data is essential for the unambiguous identification and characterization of a molecule. The following sections provide an analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons and the methyl ester protons. The aromatic region will display a complex splitting pattern due to the meta-substitution. The chemical shifts are influenced by the electron-withdrawing nature of both the cyano and the ester groups.

-

Aromatic Protons (4H): Expected to appear in the range of δ 7.5-8.5 ppm. The proton ortho to both the cyano and ester groups (at the C2 position) will likely be the most deshielded. The other aromatic protons will exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) depending on their coupling with adjacent protons.

-

Methyl Protons (3H): A sharp singlet is expected around δ 3.9 ppm, characteristic of a methyl ester group.[3]

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon environments. For this compound, nine distinct signals are expected.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 165 ppm.[3]

-

Aromatic Carbons (6C): Resonances are expected between δ 110-140 ppm. The carbon attached to the cyano group (C3) and the carbon attached to the ester group (C1) will have distinct chemical shifts. The other aromatic carbons will also show unique signals based on their electronic environment.

-

Cyano Carbon (-C≡N): A characteristic signal around δ 118 ppm.

-

Methyl Carbon (-OCH₃): A signal in the upfield region, typically around δ 52 ppm.[3]

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

-

C≡N Stretch: A sharp, medium-intensity absorption band is expected in the range of 2220-2240 cm⁻¹.

-

C=O Stretch (Ester): A strong, sharp absorption band will be present around 1720-1740 cm⁻¹.

-

C-O Stretch (Ester): A strong absorption band in the region of 1200-1300 cm⁻¹.

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Stretches: Signals will appear above 3000 cm⁻¹.

-

Aliphatic C-H Stretches (Methyl): Absorptions are expected just below 3000 cm⁻¹.

Electron Ionization Mass Spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z = 161. The fragmentation pattern will be influenced by the stability of the resulting fragments.

-

Molecular Ion (M⁺): A peak at m/z = 161, corresponding to the molecular weight of the compound.

-

Loss of Methoxy Group (-OCH₃): A significant fragment at m/z = 130, resulting from the loss of the methoxy radical. This acylium ion is resonance-stabilized.

-

Loss of Carbon Monoxide (-CO): The fragment at m/z = 130 may further lose carbon monoxide to give a fragment at m/z = 102.

-

Other Fragments: Other smaller fragments corresponding to the aromatic ring and cyano group will also be observed.

Synthesis Methodologies

The synthesis of this compound can be achieved through several routes. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions.

Fischer Esterification of 3-Cyanobenzoic Acid

The most direct and common method for preparing this compound is the Fischer esterification of 3-cyanobenzoic acid with methanol in the presence of an acid catalyst.[4]

Causality Behind Experimental Choices:

-

Acid Catalyst: A strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is required to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol.[5][6]

-

Excess Methanol: The Fischer esterification is a reversible reaction.[5] To drive the equilibrium towards the formation of the ester, a large excess of methanol is typically used as the solvent. This follows Le Chatelier's principle, favoring the product side.

-

Removal of Water: The formation of water as a byproduct also influences the equilibrium. In some industrial processes, a dehydrating agent or a Dean-Stark apparatus may be used to remove water and further drive the reaction to completion.

Experimental Protocol: Fischer Esterification

References

- 1. This compound CAS#: 13531-48-1 [m.chemicalbook.com]

- 2. uni-saarland.de [uni-saarland.de]

- 3. rsc.org [rsc.org]

- 4. CN101891649B - Novel 3-cyano methyl benzoate preparing method - Google Patents [patents.google.com]

- 5. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 6. 3-Cyanobenzoic acid(1877-72-1) 13C NMR spectrum [chemicalbook.com]

Methyl 3-cyanobenzoate: A Technical Guide for Advanced Synthesis

Introduction

Methyl 3-cyanobenzoate is a bifunctional aromatic compound that has emerged as a cornerstone intermediate in modern organic synthesis. Characterized by the presence of both a methyl ester and a nitrile group positioned meta to each other on a benzene ring, this molecule offers a unique combination of stability and reactivity. Its structure allows for selective chemical transformations, making it an exceptionally versatile building block for constructing complex molecular architectures.

Identified by its CAS Number 13531-48-1, this compound is also known as Methyl m-cyanobenzoate or 3-(Methoxycarbonyl)benzonitrile.[1][2][3][4][5] While stable under standard conditions, its true value lies in the orthogonal reactivity of its functional groups, which can be addressed independently to build sophisticated target molecules. This guide provides an in-depth analysis of its properties, synthesis, reactivity, and applications, with a focus on its pivotal role in pharmaceutical research and development.[1] A notable application is its use as a key starting material in the synthesis of Ataluren, a therapeutic agent for managing genetic disorders like Duchenne muscular dystrophy.[1][6]

Physicochemical and Structural Properties

A precise understanding of the physical and chemical properties of this compound is fundamental for its effective use in experimental design. The compound is a white crystalline solid at room temperature, with solubility in common organic solvents like chloroform and methanol.[2][7]

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 13531-48-1 | [1][2][4][7][8] |

| Molecular Formula | C₉H₇NO₂ | [1][2][3][7][9] |

| Molecular Weight | 161.16 g/mol | [2][7][8][9][10] |

| Appearance | White to Off-White Crystalline Solid/Powder | [1][2][7][9] |

| Melting Point | 57-63 °C | [2][7][8][9][10] |

| Boiling Point | 267.2 °C at 760 mmHg | [2][7][8][10] |

| Density | 1.18 g/cm³ | [2][7] |

| Flash Point | 120 °C | [2][7] |

| Solubility | Slightly soluble in Chloroform and Methanol | [2][7] |

Table 2: Structural and Spectroscopic Identifiers

| Identifier | Value | Source(s) |

| InChI Key | XPBHWSMZTSSEJE-UHFFFAOYSA-N | [3][8][11] |

| Canonical SMILES | COC(=O)C1=CC(=CC=C1)C#N | [11] |

| IUPAC Name | This compound | [11] |

Spectroscopic Characterization

Structural verification is paramount for ensuring reaction integrity. This compound presents a distinct spectroscopic profile amenable to standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton spectrum is expected to show signals corresponding to the aromatic protons and a sharp singlet for the methyl ester protons. The aromatic region (typically δ 7.5-8.5 ppm) will display a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring. The methyl protons (-OCH₃) will appear as a singlet around δ 3.9 ppm.

-

¹³C NMR : The carbon spectrum will show distinct signals for the carbonyl carbon of the ester (~165 ppm), the nitrile carbon (~118 ppm), and the aromatic carbons, including the two quaternary carbons attached to the functional groups.[11][12]

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear diagnostic peaks for the key functional groups. A strong, sharp absorption band around 2230 cm⁻¹ is indicative of the C≡N (nitrile) stretch. Another strong absorption will appear around 1720 cm⁻¹ due to the C=O (ester) carbonyl stretch. Aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) will show a molecular ion (M⁺) peak at an m/z of 161, corresponding to the molecular weight of the compound.[13] Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z 130 and the loss of the entire ester group (-COOCH₃) to give a fragment at m/z 102.

Synthesis and Manufacturing Protocols

This compound can be synthesized via several reliable routes. The choice of method often depends on the scale, available starting materials, and desired purity.

Method 1: Esterification of 3-Cyanobenzoic Acid

This is a classic and straightforward approach, ideal for laboratory-scale synthesis. The reaction involves the acid-catalyzed esterification of 3-cyanobenzoic acid with methanol.

Caption: Synthesis via Fischer esterification.

Protocol: Fischer Esterification

-

Setup : To a round-bottom flask equipped with a reflux condenser, add 3-cyanobenzoic acid (1.0 eq).

-

Reagents : Add an excess of methanol (e.g., 20-30 eq), which serves as both reactant and solvent.

-

Catalysis : Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.05-0.1 eq).

-

Reaction : Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup : After completion, cool the mixture to room temperature. Neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

-

Extraction : Extract the product into an organic solvent such as ethyl acetate.

-

Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a white solid.

Method 2: One-Pot Oximation-Dehydration

A greener and often higher-yielding industrial process starts from methyl 3-formylbenzoate.[14] This method involves a one-pot reaction where an oxime is formed and subsequently dehydrated to the nitrile.

Caption: Green synthesis from methyl 3-formylbenzoate.

This process is valued for its efficiency, with reported yields exceeding 95% under optimized conditions.[14] The use of acetic anhydride as a dehydrating agent at elevated temperatures (130-140°C) is a key parameter for driving the reaction to completion.[14]

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the distinct reactivity of its ester and nitrile functionalities. This allows for a modular approach to synthesis, where one group can be modified while the other remains intact or is protected.

Caption: Key reaction pathways of this compound.

-

Ester Hydrolysis : The methyl ester can be easily saponified under basic conditions (e.g., NaOH or KOH in aqueous methanol) to yield 3-cyanobenzoic acid. This unmasks a carboxylic acid group for further functionalization, such as amide bond formation, without affecting the nitrile.

-

Nitrile Reduction : The cyano group can be reduced to a primary amine (aminomethyl group) using various reducing agents, such as catalytic hydrogenation (H₂ over Raney Nickel or Pd/C) or chemical reductants like lithium aluminum hydride (LiAlH₄). This transformation is fundamental for introducing a basic nitrogen center.

-

Nitrile Hydrolysis : The nitrile can be hydrolyzed to a primary amide or a carboxylic acid under strong acidic or basic conditions, typically requiring harsher conditions than ester hydrolysis. This provides an alternative route to the di-acid or amide-acid derivatives.

Applications in Research and Drug Development

This compound is a widely utilized building block in the synthesis of pharmaceuticals, agrochemicals, and materials.[9][15] Its bifunctional nature makes it an ideal scaffold for introducing key pharmacophores.

Case Study: Synthesis of Ataluren

The most prominent application of this compound in drug development is its role as a key intermediate in the synthesis of Ataluren (formerly PTC124).[1] Ataluren is an orally administered drug designed to treat nonsense mutations in genetic diseases like Duchenne muscular dystrophy and cystic fibrosis.

The synthesis leverages the reactivity of both the ester and nitrile groups of this compound in a multi-step sequence.

Caption: Role of this compound in Ataluren synthesis.

In this pathway, the ester group is first hydrolyzed to the corresponding carboxylic acid. This acid is then coupled with an appropriate amine partner. The nitrile group is subsequently used as a precursor to construct the 1,2,4-oxadiazole ring, which is a core structural feature of Ataluren.

Other Industrial Applications

-

Agrochemicals : It serves as an intermediate in the development of novel pesticides and herbicides.[9]

-

Material Science : The compound is used in the formulation of specialty polymers and UV-curing materials, where it can enhance thermal stability and durability.[9][15] It can also act as a component in UV absorbers.[15]

-

Specialty Chemicals : Its stability and reactivity make it valuable in the synthesis of dyes and other fine chemicals.[9]

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[16]

Table 3: Hazard and Safety Information

| Category | Information | Source(s) |

| Signal Word | Warning | [8][16] |

| Pictograms | GHS07 (Exclamation Mark) | [8] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [8][11][16] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. | [7][8][17][18] |

Handling and Storage Protocol:

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[16][19]

-

Personal Protective Equipment (PPE) : Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[16][19]

-

Storage : Store in a tightly sealed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[2][16] Room temperature storage is generally acceptable.[2][8]

Conclusion

This compound is far more than a simple chemical intermediate; it is a strategic tool for molecular design. Its predictable physicochemical properties, well-defined spectroscopic signature, and, most importantly, the orthogonal reactivity of its ester and nitrile groups provide chemists with a reliable and versatile platform for synthesis. From the creation of life-changing pharmaceuticals like Ataluren to the development of advanced materials, the utility of this compound is both broad and deep. For researchers in drug discovery and process development, a thorough understanding of this building block is not just beneficial—it is essential for unlocking new synthetic possibilities and accelerating innovation.

References

- 1. Methyl-3-cyanobenzoate Manufacturer | CAS 13531-48-1 [punagri.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. usbio.net [usbio.net]

- 6. Methyl 3 Cyanobenzoate Manufacturer, Supplier from Mumbai [tylonpharma.in]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. chemimpex.com [chemimpex.com]

- 10. This compound CAS#: 13531-48-1 [m.chemicalbook.com]

- 11. Benzoic acid, 3-cyano-, methyl ester | C9H7NO2 | CID 83554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. Benzoic acid, 4-cyano-, methyl ester [webbook.nist.gov]

- 14. researchgate.net [researchgate.net]

- 15. nbinno.com [nbinno.com]

- 16. fishersci.com [fishersci.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. aksci.com [aksci.com]

- 19. This compound | CAS#:13531-48-1 | Chemsrc [chemsrc.com]

Introduction: The Molecular Architecture and Identity of Methyl 3-cyanobenzoate

An In-Depth Technical Guide to CAS 13531-48-1: Methyl 3-cyanobenzoate

This compound, identified by the CAS Registry Number 13531-48-1, is a bifunctional organic molecule featuring both a methyl ester and a nitrile group attached to a benzene ring in a meta-substitution pattern.[1][][3][4][5][6][7][8][9][10][11][12][13] This structural arrangement makes it a valuable and versatile building block in organic synthesis. It is not a therapeutic agent in itself, but rather a key starting material or intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1][14] Its utility is primarily derived from the distinct and orthogonal reactivity of the ester and nitrile functional groups, which can be selectively targeted and transformed in multi-step synthetic sequences. This guide provides a comprehensive overview of its fundamental characteristics, synthetic applications, and analytical protocols for researchers and development scientists.

Physicochemical Characteristics

The physical and chemical properties of this compound are foundational to its handling, storage, and application in synthesis. It exists as a white to off-white solid at room temperature.[1][5][9][13][15]

| Property | Value | Source(s) |

| CAS Number | 13531-48-1 | [1][][3][4][5][6][7][9][10][11][12][15] |

| Molecular Formula | C₉H₇NO₂ | [1][][4][5][6][9][10][12][14] |

| Molecular Weight | 161.16 g/mol | [1][4][6][9][10][12][13][14] |

| Melting Point | 58-61 °C | [1][9][15] |

| Boiling Point | 267.2 °C at 760 mmHg | [1][9][15] |

| Appearance | White to Off-White Solid/Powder | [1][5][9][13][15] |

| Purity | ≥97-99% | [10] |

| Solubility | Slightly soluble in Chloroform and Methanol | [9][15] |

| Storage | Store at room temperature in a dry, sealed container | [11][15] |

Chemical Reactivity and Synthetic Utility

As a synthetic intermediate, the "mechanism of action" of this compound lies in its chemical reactivity. The ester and nitrile groups provide two distinct reaction sites, allowing for a wide range of chemical transformations.

-

Ester Group Reactivity : The methyl ester can undergo hydrolysis under acidic or basic conditions to yield 3-cyanobenzoic acid. It can also be subjected to transesterification, amidation to form amides, or reduction to an alcohol.

-

Nitrile Group Reactivity : The cyano group is a versatile precursor. It can be hydrolyzed to a carboxylic acid (though this requires harsher conditions than ester hydrolysis), reduced to a primary amine, or converted into various heterocycles, such as tetrazoles, which are important pharmacophores.

This dual reactivity makes it a crucial component in the synthesis of targeted therapeutic agents. A notable application is its use as an intermediate in the synthesis of 3-Carbamoylbenzoic Acid Derivatives, which have been investigated as inhibitors of Human Apurinic/Apyrimidinic Endonuclease 1 (APE1), an enzyme involved in DNA repair.[1][15] It is also a documented starting material in the synthesis of Ataluren, a drug developed to treat Duchenne muscular dystrophy.[14]

Caption: Synthetic utility of this compound.

Experimental Protocol: Hydrolysis to 3-Cyanobenzoic Acid

This protocol provides a standard laboratory procedure for the selective hydrolysis of the methyl ester group of this compound to its corresponding carboxylic acid, a common subsequent intermediate. This method serves as a self-validating system; reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity can be confirmed by melting point analysis and spectroscopy.

Materials:

-

This compound (1.0 eq)

-

Sodium Hydroxide (NaOH) (1.5 eq)

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric Acid (HCl), 2M solution

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, beaker, Buchner funnel

Step-by-Step Methodology:

-

Reaction Setup: Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Saponification: In a separate beaker, dissolve sodium hydroxide in water and add this solution to the flask.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 2-4 hours.

-

Reaction Monitoring: Monitor the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) to confirm the disappearance of the starting material.

-

Workup - Neutralization: After cooling to room temperature, remove the methanol under reduced pressure. Dilute the aqueous residue with water.

-

Acidification: Cool the solution in an ice bath and acidify by slowly adding 2M HCl until the pH is ~2. A white precipitate of 3-cyanobenzoic acid should form.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water.

-

Purification: The crude product can be recrystallized from hot water or an ethanol/water mixture to yield pure 3-cyanobenzoic acid.

-

Drying & Characterization: Dry the purified product under vacuum. Characterize by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR).

Caption: Workflow for the hydrolysis of this compound.

Analytical Characterization

To ensure the quality and identity of this compound for its use in synthesis, a suite of analytical techniques is employed.

-

High-Performance Liquid Chromatography (HPLC): Used to determine purity by separating the main compound from any impurities.

-

Gas Chromatography (GC): Can also be used for purity assessment, particularly for volatile impurities.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, notably the characteristic stretches for the nitrile (C≡N) and ester carbonyl (C=O) groups.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide structural information through fragmentation patterns.

Safety and Handling

According to safety data sheets, this compound is classified as harmful if swallowed, and causes skin and serious eye irritation. It may also cause respiratory irritation.[16]

Precautionary Measures:

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust.[16] Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[16]

-

Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials such as strong oxidizing agents.[15]

-

First Aid: In case of skin contact, wash with plenty of soap and water.[16] For eye contact, rinse immediately with plenty of water and seek medical advice. If inhaled, move the person to fresh air. If swallowed, rinse mouth with water and seek immediate medical attention.

References

- 1. This compound CAS#: 13531-48-1 [m.chemicalbook.com]

- 3. pharmainfosource.com [pharmainfosource.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. massivechem.com [massivechem.com]

- 6. CAS 13531-48-1 | 4637-1-M0 | MDL MFCD00220156 | this compound | SynQuest Laboratories [synquestlabs.com]

- 7. This compound | 13531-48-1 [chemicalbook.com]

- 8. Benzoic acid, 3-cyano-, methyl ester | C9H7NO2 | CID 83554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

- 10. scbt.com [scbt.com]

- 11. 13531-48-1|this compound|BLD Pharm [bldpharm.com]

- 12. 13531-48-1 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 13. This compound | CymitQuimica [cymitquimica.com]

- 14. Methyl-3-cyanobenzoate Manufacturer | CAS 13531-48-1 [punagri.com]

- 15. 13531-48-1 | CAS DataBase [m.chemicalbook.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

Methyl 3-cyanobenzoate reactivity profile

An In-Depth Technical Guide to the Reactivity Profile of Methyl 3-Cyanobenzoate

Abstract

This compound (CAS 13531-48-1) is a bifunctional aromatic compound that has emerged as a cornerstone intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical and material science sectors.[1][2] Its strategic importance is derived from the distinct and selectively addressable reactivity of its three core components: the nitrile group, the methyl ester, and the substituted benzene ring. This guide provides a comprehensive analysis of its reactivity profile, offering field-proven insights into the causal mechanisms behind experimental choices and presenting robust, self-validating protocols for its key transformations. We will explore the chemical behavior of each functional group, the electronic effects governing aromatic substitution, and its application in modern synthetic methodologies, thereby equipping researchers and drug development professionals with the authoritative knowledge required to leverage this versatile building block effectively.

Molecular Structure and Electronic Profile

This compound presents a fascinating case of competing electronic influences that dictate its chemical behavior. The molecule's reactivity is best understood by dissecting its primary functional centers.

-

The Nitrile Group (-C≡N): A strongly electron-withdrawing group due to the high electronegativity of nitrogen and the sp-hybridized carbon. It is susceptible to nucleophilic attack at the carbon atom and can undergo reduction or hydrolysis.

-

The Methyl Ester Group (-COOCH₃): Also electron-withdrawing, this group activates the carbonyl carbon for nucleophilic acyl substitution. It is readily hydrolyzed under basic or acidic conditions and can be reduced to a primary alcohol.

-

The Aromatic Ring: The benzene ring is substituted with two meta-disposed, electron-withdrawing groups. This arrangement significantly deactivates the ring towards electrophilic attack and directs incoming electrophiles to the positions meta to both substituents (C4, C6) and ortho to one and para to the other (C2).

This electronic architecture is fundamental to predicting the compound's reactivity and designing selective transformations.

Caption: Key reactive sites of this compound.

Physicochemical Properties

A summary of essential properties is provided below for quick reference in experimental design.

| Property | Value | Reference(s) |

| CAS Number | 13531-48-1 | [1][3] |

| Molecular Formula | C₉H₇NO₂ | [1][4] |

| Molecular Weight | 161.16 g/mol | [1][4] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 57-63 °C | [1] |

| Purity | ≥ 98% (typical) | [5] |

Reactions at the Nitrile Moiety

The nitrile group is a versatile functional handle, primarily undergoing reduction to an amine or hydrolysis to a carboxylic acid.

Reduction to 3-(Aminomethyl)benzoate Derivatives

The conversion of the nitrile to a primary amine is a pivotal transformation, introducing a basic center into the molecule. The choice of reducing agent is critical for selectivity.

-

Catalytic Hydrogenation: This is often the cleanest method. Catalysts like Raney Nickel or Palladium on Carbon (Pd/C) under a hydrogen atmosphere are effective. The ester group is typically stable under these conditions.

-

Chemical Reduction: Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) will reduce both the nitrile and the ester. To selectively reduce the nitrile, milder or more specific reagents are required, though this can be challenging.

Protocol: Synthesis of Methyl 3-(aminomethyl)benzoate via Catalytic Hydrogenation

-

Vessel Preparation: To a 250 mL hydrogenation vessel, add this compound (5.0 g, 31.0 mmol) and methanol (100 mL).

-

Catalyst Addition: Carefully add Raney Nickel (approx. 0.5 g, slurry in water) under an inert atmosphere (e.g., Argon). Causality: Raney Nickel is a highly active catalyst for nitrile hydrogenation; its pyrophoric nature necessitates careful handling under an inert atmosphere.

-

Reaction Execution: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi of H₂ and stir vigorously at room temperature for 16 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol (2 x 20 mL). Trustworthiness: This filtration step is critical to remove the heterogeneous catalyst completely, ensuring product purity and preventing downstream interference.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography or crystallization.

Hydrolysis to 3-Carboxybenzoate Derivatives

Hydrolysis of the nitrile proceeds in two stages: first to an amide, then to the carboxylic acid. The reaction can be stopped at the amide stage under carefully controlled, milder conditions. Complete hydrolysis to the diacid (terephthalic acid derivative) requires forcing conditions.

-

Acidic Hydrolysis: Concentrated acids like H₂SO₄ or HCl are used with heating. This will typically hydrolyze both the nitrile and the ester, yielding 3-carboxybenzoic acid.

-

Basic Hydrolysis: Strong bases like NaOH or KOH, often in an alcohol/water mixture with heating, will also hydrolyze both functional groups.

Reactions at the Ester Moiety

The methyl ester is primarily susceptible to hydrolysis (saponification).

Saponification to 3-Cyanobenzoic Acid

This is one of the most common and selective reactions for this molecule. Basic hydrolysis readily cleaves the ester while leaving the nitrile group intact under controlled conditions. This selectivity is a key aspect of its utility as a building block.[6]

Protocol: Synthesis of 3-Cyanobenzoic Acid

-

Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (4.0 g, 24.8 mmol) in methanol (20 mL).

-

Reagent Addition: Add a solution of sodium hydroxide (1.2 g, 30.0 mmol) in water (10 mL). Causality: Using a slight excess of NaOH ensures complete saponification. The methanol/water co-solvent system ensures the homogeneity of both the organic substrate and the aqueous base.[7]

-

Reaction: Heat the mixture to reflux (approx. 70-80°C) for 2 hours.

-

Monitoring: Follow the disappearance of the starting material by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).

-

Work-up: Cool the reaction to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water (20 mL).

-

Acidification: Cool the solution in an ice bath and acidify to pH ~2 by the slow addition of 2M HCl. A white precipitate will form. Trustworthiness: Acidification protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate, a standard and effective method for isolating the product.

-

Isolation: Collect the solid by vacuum filtration, wash with cold water (2 x 15 mL), and dry in a vacuum oven to yield pure 3-cyanobenzoic acid.

Caption: Workflow for the saponification of this compound.

Reactions on the Aromatic Ring

Electrophilic Aromatic Substitution (EAS)

Both the cyano and methoxycarbonyl groups are deactivating and meta-directing.[8] This deactivation means that EAS reactions, such as nitration or halogenation, require more forcing conditions (stronger acids, higher temperatures) than for benzene itself.[9][10] The incoming electrophile will predominantly add to the C4 and C6 positions, which are meta to both groups.

Mechanism Insight: Nitration

The nitration of methyl benzoate serves as an excellent proxy. The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from nitric and sulfuric acids.[9][10] The deactivated benzene ring then attacks this electrophile. The resulting carbocation intermediate is most stable when the positive charge does not reside on the carbons bearing the electron-withdrawing groups. This stabilization favors substitution at the meta position.[8]

| Reaction Type | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Methyl 3-cyano-4-nitrobenzoate & Methyl 3-cyano-6-nitrobenzoate |

| Bromination | Br₂, FeBr₃ | Methyl 3-bromo-5-cyanobenzoate |

| Sulfonation | Fuming H₂SO₄ | 5-Cyano-3-(methoxycarbonyl)benzenesulfonic acid |

Application in Advanced Synthesis: Cross-Coupling Reactions

While this compound itself is not a typical substrate for cross-coupling, its halogenated derivatives are exceptionally valuable. The core scaffold is frequently used in palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.[11][12][13][14] These reactions are foundational in modern drug discovery for constructing C-C and C-N bonds.[15]

For instance, a derivative like methyl 3-bromo-5-cyanobenzoate can be coupled with various partners.

Illustrative Example: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base and a phosphine ligand.[11][16] It has revolutionized the synthesis of arylamines.[15]

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

This reaction's utility with the this compound scaffold is exemplified in the synthesis of precursors to complex pharmaceutical agents, where the cyano and ester groups can be further elaborated post-coupling.[5]

Conclusion

This compound is a deceptively simple molecule whose synthetic potential is unlocked through a deep understanding of its nuanced reactivity. The ability to selectively manipulate the nitrile and ester groups, combined with the predictable outcomes of electrophilic aromatic substitution, makes it an invaluable intermediate. For researchers in drug development and materials science, mastery of its chemical profile allows for the efficient and strategic construction of complex molecular architectures, underscoring its role as a versatile and powerful tool in modern organic synthesis.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound CAS#: 13531-48-1 [m.chemicalbook.com]

- 4. Benzoic acid, 3-cyano-, methyl ester | C9H7NO2 | CID 83554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl-3-cyanobenzoate Manufacturer | CAS 13531-48-1 [punagri.com]

- 6. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. homework.study.com [homework.study.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. aiinmr.com [aiinmr.com]

- 10. westfield.ma.edu [westfield.ma.edu]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

Key features of the cyanobenzoate functional group

An In-Depth Technical Guide to the Cyanobenzoate Functional Group

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the molecular structure, electronic properties, reactivity, and applications of the cyanobenzoate functional group. Intended for researchers, scientists, and professionals in drug development and materials science, this document details the core physicochemical characteristics, spectroscopic signatures, and crystallographic features of cyanobenzoate derivatives. Furthermore, it outlines key experimental protocols for their synthesis and analysis, supplemented by graphical representations of workflows and molecular interactions to facilitate a deeper understanding of this versatile functional moiety.

Core Structural and Electronic Characteristics

The cyanobenzoate functional group is characterized by a benzene ring co-substituted with a cyano (-C≡N) group and a carboxylate (-COO⁻) or ester (-COOR) group. The relative positioning of these two groups (ortho, meta, or para) significantly influences the molecule's electronic properties, reactivity, and utility.

Isomeric Forms

The cyanobenzoate moiety exists in three primary isomeric forms, dictated by the substitution pattern on the aromatic ring.

Dominant Electronic Effects

The chemical behavior of cyanobenzoate is governed by the potent electron-withdrawing properties of its constituent functional groups.[1]

-

Cyano Group (-C≡N): This group exerts a strong electron-withdrawing influence through both the inductive effect (-I) and the resonance effect (-R).[2][3] The nitrogen atom is highly electronegative, and the triple bond can delocalize electron density from the aromatic ring. This makes the cyano group one of the most powerful electron-withdrawing groups (EWGs).[2]

-

Carboxyl/Ester Group (-COOH/-COOR): This group is also deactivating, withdrawing electron density from the ring via a moderate inductive effect and a resonance effect.[2][4]

The combined presence of these two EWGs significantly reduces the electron density of the benzene ring, rendering it less susceptible to electrophilic aromatic substitution. A critical consequence of this electronic profile is the increased acidity of the carboxylic acid in cyanobenzoic acids compared to unsubstituted benzoic acid.[5] In ester derivatives, the interplay of these effects is crucial for applications in materials science, such as liquid crystals, where molecular polarity and polarizability are key parameters.[6]

Reactivity and Synthetic Considerations

The dual functionality of the cyanobenzoate group presents both opportunities and challenges in chemical synthesis. The reactivity of the carboxyl and cyano groups is distinct, allowing for chemoselective transformations.

Reactivity Hierarchy

In molecules containing both functionalities, the carboxyl group (or its derivatives like esters and acid chlorides) is generally more susceptible to nucleophilic acyl substitution. The cyano group is comparatively robust and requires more vigorous conditions for reactions like hydrolysis or reduction.[7] This differential reactivity is a cornerstone of synthetic strategy, enabling selective modification of the carboxyl end while preserving the cyano moiety.

Common Synthetic Pathways

The synthesis of cyanobenzoate derivatives is not trivial and often involves multi-step sequences. Direct introduction of both groups can be challenging, so pathways typically involve the transformation of precursor functional groups. A classic and reliable method is the Sandmeyer reaction , which converts an amino group into a cyano group.[8][9]

Other routes include the partial hydrolysis of phthalonitriles, where reaction conditions must be carefully controlled to avoid converting both cyano groups into carboxylic acids.[10]

Applications in Science and Technology

The unique electronic and structural features of the cyanobenzoate group make it a valuable component in several advanced applications.

Drug Design and Medicinal Chemistry

Cyanobenzoate derivatives are versatile building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[11] The rigid aromatic scaffold and the ability of the cyano and carboxyl groups to participate in hydrogen bonding and dipole-dipole interactions make them valuable pharmacophoric elements for engaging with biological targets.[12]

Materials Science: Liquid Crystals

The rod-like shape and large dipole moment of certain cyanobenzoate esters are critical for the formation of liquid crystal phases.[13] Molecules like p-cyanophenyl-p-hexyl benzoate exhibit positive dielectric anisotropy, a property essential for their use in field-effect liquid crystal display (LCD) devices.[6] The conjugated system allows for significant electronic polarization, which is fundamental to this application.[6]

Coordination Chemistry and Molecular Probes

The cyanobenzoate anion is an effective ligand in coordination chemistry.[14][15] The carboxylate group readily binds to metal ions, while the cyano group can also participate in coordination. A remarkable example is the ortho-cyanobenzoate isomer, which can act as a tridentate ligand , binding a single metal ion through both carboxylate oxygens and the cyano nitrogen.[14] This unique binding motif dramatically alters the spectroscopic properties of the cyano group.[14]

Furthermore, the vibrational frequency of the C≡N bond is highly sensitive to its local electrostatic environment. This property makes the cyano group an excellent spectroscopic reporter or molecular probe .[14][16][17] By incorporating a cyanobenzoate moiety into a larger molecule, researchers can monitor changes in electric fields within complex systems, such as the active sites of enzymes.[14]

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of cyanobenzoate derivatives. A combination of crystallographic and spectroscopic techniques is typically employed.

General Properties and Crystallography

Cyanobenzoic acids are typically white to off-white crystalline solids.[5][18] X-ray crystallography is the definitive method for determining the three-dimensional molecular structure.[19][20] For 4-cyanobenzoic acid, crystallographic studies reveal that the molecules form hydrogen-bonded dimers in the solid state, a common structural motif for carboxylic acids.[5] This supramolecular arrangement is a key determinant of the material's bulk properties.

| Property | Value (for 4-Cyanobenzoic Acid) | Reference(s) |

| CAS Number | 619-65-8 | [5] |

| Molecular Formula | C₈H₅NO₂ | [5] |

| Molecular Weight | 147.13 g/mol | [5][21] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 219-222 °C (decomposes) | [5][18] |

| Solubility | Soluble in methanol; sparingly soluble in water | [5] |

Table 1: Key physicochemical properties of 4-cyanobenzoic acid.

Spectroscopic Signatures

Spectroscopy provides invaluable information for structural elucidation.

| Spectroscopic Technique | Functional Group | Characteristic Signal (for 4-Cyanobenzoic Acid) | Reference(s) |

| FT-IR | Cyano (-C≡N) | Strong, sharp stretch at ~2240 cm⁻¹ | [13] |

| Carbonyl (C=O) | Strong stretch at ~1710 cm⁻¹ | [13] | |

| Carboxyl O-H | Broad stretch from ~2500-3300 cm⁻¹ | [13] | |

| ¹H NMR (in DMSO-d₆) | Aromatic (CH) | Doublets at ~8.0-8.2 ppm | [5] |

| Carboxyl (OH) | Broad singlet at ~13.6 ppm (exchangeable) | [5] | |

| ¹³C NMR (in DMSO-d₆) | Carboxyl (C=O) | ~166 ppm | [21] |

| Aromatic (C-COOH) | ~135 ppm | [21] | |

| Aromatic (CH) | ~130, 133 ppm | [21] | |

| Aromatic (C-CN) | ~116 ppm | [21] | |

| Cyano (C≡N) | ~118 ppm | [21] |

Table 2: Characteristic spectroscopic data for 4-cyanobenzoic acid.

The C≡N stretching vibration in the infrared (IR) spectrum is particularly diagnostic, appearing as a sharp, intense band in a region that is often free of other signals.[13]

Experimental Protocols

The following protocols are provided for reference and illustrate standard methodologies for the synthesis and characterization of a representative cyanobenzoate compound.

Protocol 1: Synthesis of 4-Cyanobenzoic Acid from 4-Aminotoluene (Illustrative)

This protocol is a conceptual representation based on established chemical transformations like the Sandmeyer reaction and subsequent oxidation.[8][9] It requires expert handling of hazardous materials.

Step 1: Diazotization of 4-Toluidine

-

In a three-necked flask cooled to 0-5 °C in an ice-salt bath, dissolve 4-toluidine in aqueous HCl (e.g., 3 M).

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the resulting solution for 30 minutes at this temperature. The formation of the diazonium salt is indicated by a positive starch-iodide paper test for excess nitrous acid.

Step 2: Sandmeyer Cyanation

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water. Heat gently to dissolve, then cool to room temperature.

-

Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution. Vigorous evolution of nitrogen gas will occur.

-

After the addition is complete, warm the mixture gently (e.g., to 50-60 °C) for 1 hour to ensure the reaction goes to completion.

-

Cool the mixture and perform a steam distillation or solvent extraction (e.g., with toluene) to isolate the crude 4-methylbenzonitrile (p-tolunitrile).

Step 3: Oxidation to 4-Cyanobenzoic Acid

-

Combine the crude 4-methylbenzonitrile with an aqueous solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄).

-

Reflux the mixture for several hours until the purple color of the permanganate has disappeared, indicating its consumption. A brown precipitate of MnO₂ will form.

-

Cool the reaction mixture and filter to remove the MnO₂.

-

Acidify the clear filtrate with concentrated HCl until the pH is ~2. 4-Cyanobenzoic acid will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 4: Purification

-

The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield pure 4-cyanobenzoic acid.[5]

Protocol 2: Spectroscopic Confirmation of 4-Cyanobenzoic Acid

1. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Prepare a KBr pellet by mixing a small amount of the dried, purified product with dry KBr powder and pressing it into a transparent disk.

-

Acquire the IR spectrum.

-

Validation: Confirm the presence of a strong, sharp peak around 2240 cm⁻¹ (C≡N stretch), a strong peak around 1710 cm⁻¹ (C=O stretch), and a broad O-H stretch from 2500-3300 cm⁻¹.[13]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Dissolve a ~5-10 mg sample of the product in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra.

-

¹H NMR Validation: The spectrum should show two doublets in the aromatic region (8.0-8.2 ppm), integrating to 2H each, consistent with a 1,4-disubstituted benzene ring. A broad, downfield singlet corresponding to the acidic proton should also be visible.[5]

-

¹³C NMR Validation: Confirm the presence of the expected number of carbon signals, including the characteristic downfield carboxyl carbon (~166 ppm) and the two quaternary carbons of the nitrile and carboxyl-substituted positions, along with the aromatic CH carbons and the nitrile carbon itself.[21]

Conclusion

The cyanobenzoate functional group is a powerful and versatile moiety in modern chemistry. Its profound electron-withdrawing nature, coupled with its rigid aromatic structure, underpins its utility in fields ranging from medicinal chemistry to materials science. The distinct reactivity of its two functional components allows for controlled synthetic manipulations, while its unique spectroscopic properties make it an invaluable tool for probing complex molecular environments. A thorough understanding of its core features, as outlined in this guide, is essential for leveraging its full potential in the design and development of novel molecules and materials.

References

- 1. Functional Groups Names, Properties, and Reactions – Introductory Chemistry [uen.pressbooks.pub]

- 2. scribd.com [scribd.com]

- 3. Inductive Effect, Electromeric Effect, Resonance Effects, and Hyperconjugation | Brilliant Math & Science Wiki [brilliant.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives - Google Patents [patents.google.com]

- 9. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. chemimpex.com [chemimpex.com]

- 12. fiveable.me [fiveable.me]

- 13. Bot Verification [rasayanjournal.co.in]

- 14. par.nsf.gov [par.nsf.gov]

- 15. Cyanometalate - Wikipedia [en.wikipedia.org]

- 16. Activatable Molecular Probes for Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 17. US20180128820A1 - Molecular probe for signal amplification and kit and assay using the same - Google Patents [patents.google.com]

- 18. chembk.com [chembk.com]

- 19. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mkuniversity.ac.in [mkuniversity.ac.in]

- 21. 4-Cyanobenzoic acid | C8H5NO2 | CID 12087 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Role of Methyl 3-cyanobenzoate in Modern Synthesis

An In-Depth Technical Guide to the Stability and Storage of Methyl 3-cyanobenzoate

This compound (CAS No: 13531-48-1) is a bifunctional aromatic compound featuring both a methyl ester and a nitrile group.[1][2] This unique structure makes it a highly versatile and valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.[3][4] It serves as a critical building block in the production of various biologically active molecules and is noted for its role in the preparation of drugs designed to manage genetic disorders.[4][5] Given its importance in multi-step synthetic processes, particularly in drug development where consistency and purity are paramount, a thorough understanding of its stability and optimal storage conditions is not merely procedural—it is fundamental to ensuring reaction efficiency, product purity, and batch-to-batch reproducibility.

This guide provides a comprehensive overview of the chemical stability of this compound, outlines potential degradation pathways, and establishes field-proven protocols for its proper storage and handling.

Section 1: Chemical Stability Profile

The stability of a chemical reagent is its capacity to resist chemical change or decomposition under various environmental conditions. For this compound, which is a solid at room temperature with a melting point of approximately 58-61°C, its stability is influenced by several key factors.[1][2][6]

Intrinsic Stability

Under standard ambient conditions (room temperature, protected from light, in a sealed container), this compound is a stable compound.[7] Its aromatic ring provides a high degree of resonance stabilization. However, the ester and nitrile functional groups are susceptible to degradation under specific conditions, which dictates the necessary handling and storage protocols.

Susceptibility to Hydrolysis

The most common degradation pathway for this compound is the hydrolysis of its methyl ester group. This reaction can be catalyzed by both acids and bases.

-

Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the ester can hydrolyze to form 3-cyanobenzoic acid and methanol.[8] While the reaction is generally slow at neutral pH, it is accelerated at elevated temperatures.

-

Base-Catalyzed Saponification: The presence of strong bases will readily saponify the ester, yielding a salt of 3-cyanobenzoic acid and methanol.[7][9] This reaction is typically faster and more quantitative than acid-catalyzed hydrolysis.[9]

The nitrile group is generally more resistant to hydrolysis than the ester but can be converted to an amide and subsequently a carboxylic acid under harsh acidic or basic conditions, typically requiring elevated temperatures.

Thermal Stability and Decomposition

This compound is stable at room temperature but will decompose at elevated temperatures. While specific thermal decomposition data for this compound is not extensively published, general principles suggest that excessive heat can lead to breakdown.[7] Hazardous decomposition products upon combustion include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and highly toxic hydrogen cyanide gas.[7] It is crucial to avoid exposing the compound to heat, flames, and sparks.[6]

Incompatible Materials

To maintain the integrity of this compound, direct contact with certain classes of chemicals must be avoided. The primary incompatibilities are:

-

Strong Oxidizing Agents: These can react exothermically with the organic structure of the molecule, potentially leading to ignition or explosion.[6][7]

-

Strong Bases: As mentioned, strong bases will catalyze the hydrolysis (saponification) of the ester group, degrading the compound.[7]

-

Strong Acids: Can catalyze hydrolysis, especially in the presence of moisture.

Potential Degradation Pathways Diagram

The following diagram illustrates the primary hydrolytic degradation pathways for this compound.

Caption: Primary hydrolytic degradation routes for this compound.

Section 2: Recommended Storage and Handling Protocols

Proper storage is critical to preserving the shelf-life and purity of this compound. The following recommendations are synthesized from safety data sheets and best practices for handling laboratory chemicals.[3][7]

Summary of Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature (typically 15-25°C). Some suppliers recommend 2-8°C.[10] | Prevents thermal degradation and minimizes volatilization. Cooler temperatures slow down potential hydrolytic reactions. |

| Atmosphere | Sealed in dry conditions; under inert gas (e.g., Nitrogen, Argon) for long-term storage. | Minimizes exposure to atmospheric moisture, which can cause hydrolysis.[2][3] |

| Container | Tightly closed, light-resistant (amber glass) vials or bottles. | Prevents contamination and degradation from moisture and air.[7][11] Amber glass protects against potential photodegradation. |

| Location | A dry, cool, and well-ventilated place.[3][7] | Ensures a stable environment and dissipates any potential vapors. |

| Incompatibilities | Store away from strong oxidizing agents and strong bases.[7] | Prevents chemical reactions that would degrade the compound. |

Handling Procedures

When handling this compound, the following precautions should be taken:

-

Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][7]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7]

-

Avoid dust formation during transfer.[7]

-

Wash hands and any exposed skin thoroughly after handling.[7]

-

Ensure containers are tightly resealed after use to prevent moisture ingress.[3]

Section 3: Experimental Protocol for Stability Assessment

To empirically validate the stability of a specific batch of this compound under defined conditions, an accelerated stability study can be performed. This protocol outlines a general methodology.

Objective

To assess the purity of this compound over time when exposed to elevated temperature and humidity, simulating long-term storage in a shorter timeframe.

Materials and Equipment

-

This compound sample

-

Amber glass vials with PTFE-lined caps

-

Stability chamber (temperature and humidity controlled)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC-grade acetonitrile and water

Experimental Workflow Diagram

Caption: Workflow for an accelerated stability study of this compound.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into several amber glass vials.

-

Tightly seal each vial with a PTFE-lined cap. The rationale for using multiple vials is to avoid repeated opening and closing of a single container, which would introduce environmental variables at each time point.

-

Label each vial clearly with the compound name, batch number, and time point.

-

-

Initial Analysis (Time = 0):

-

Take one or two vials for initial analysis.

-

Visual Inspection: Record the physical appearance (e.g., "White crystalline solid").

-

HPLC Purity Assay:

-

Prepare a standard solution of known concentration (e.g., 1 mg/mL) in acetonitrile.

-

Analyze the solution using a validated HPLC method (e.g., C18 column, mobile phase gradient of acetonitrile/water, UV detection at an appropriate wavelength).

-

Record the initial purity as the area percentage of the main peak. This serves as the baseline for the entire study.

-

-

-

Storage:

-

Place the remaining sealed vials into a stability chamber set to accelerated conditions (e.g., 40°C and 75% Relative Humidity). These conditions are chosen to stress the sample and accelerate potential degradation reactions like hydrolysis.

-

-

Time-Point Analysis:

-

At predetermined intervals (e.g., 1 month, 3 months, 6 months), remove a vial from the stability chamber.

-

Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold sample.

-

Perform the same visual inspection and HPLC purity assay as described in Step 2.

-

-

Data Evaluation:

-

Compile the purity data for all time points in a table.

-

Compare the purity at each time point to the initial (t=0) value. A significant decrease in purity indicates instability under the test conditions.

-

Examine the chromatograms for the appearance of new peaks, which would correspond to degradation products. If possible, identify these products (e.g., by comparing retention times with a standard of 3-cyanobenzoic acid).

-

Conclusion

This compound is a robust intermediate that is stable under recommended storage conditions.[7] The primary risks to its integrity are exposure to moisture, excessive heat, and incompatible chemicals such as strong bases and oxidizers. By adhering to the storage and handling protocols outlined in this guide—specifically, by using tightly sealed, light-resistant containers in a cool, dry, and well-ventilated environment—researchers and drug development professionals can ensure the long-term purity and reactivity of this critical synthetic building block, thereby safeguarding the integrity of their scientific outcomes.

References

- 1. This compound | 13531-48-1 [sigmaaldrich.com]

- 2. This compound|lookchem [lookchem.com]

- 3. Methyl-3-cyanobenzoate | 13531-48-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Methyl-3-cyanobenzoate Manufacturer | CAS 13531-48-1 [punagri.com]

- 6. This compound | CAS#:13531-48-1 | Chemsrc [chemsrc.com]

- 7. fishersci.com [fishersci.com]

- 8. quora.com [quora.com]

- 9. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

Preliminary Investigation of Methyl 3-cyanobenzoate Bioactivity: A Technical Guide for Drug Discovery Professionals

Abstract

Methyl 3-cyanobenzoate, a benzoate ester derivative, is a versatile chemical intermediate utilized in the synthesis of various biologically active molecules.[1] While its role as a building block in the creation of pharmaceuticals is established, a comprehensive investigation into its intrinsic bioactivity is lacking. This technical guide outlines a structured, multi-pronged approach for the preliminary in vitro evaluation of this compound's potential as a bioactive agent. We will delve into its physicochemical properties in the context of drug-likeness, followed by a proposed workflow for screening its cytotoxic, anti-inflammatory, antimicrobial, and specific enzyme inhibitory activities. Detailed, step-by-step protocols for key assays are provided to enable researchers to conduct a thorough initial assessment of this compound's therapeutic potential.

Introduction: The Untapped Potential of a Versatile Intermediate

This compound (CAS: 13531-48-1) is an aromatic ester that has primarily been of interest to synthetic chemists.[2] Its utility is demonstrated in the synthesis of a range of molecules, including anti-inflammatory and antimicrobial agents, and notably, as an intermediate in the preparation of Ataluren, a drug for Duchenne muscular dystrophy.[1][3] It is also a precursor for 3-Carbamoylbenzoic Acid Derivatives which act as inhibitors of Human Apurinic/Apyrimidinic Endonuclease 1 (APE1), an important DNA repair enzyme.[2][4]

Despite its application in the synthesis of bioactive compounds, this compound itself has not been extensively studied for its own pharmacological effects. This guide proposes a systematic in vitro investigation to uncover any inherent bioactivity, which could open new avenues for its application in drug discovery. The following sections will provide a theoretical and practical framework for this preliminary investigation.

Physicochemical Properties and Drug-Likeness Assessment

A crucial first step in evaluating a compound's therapeutic potential is to assess its physicochemical properties and predict its drug-likeness. This is often guided by frameworks such as Lipinski's Rule of Five, which helps to forecast a compound's oral bioavailability.[1][2][5][6][7]

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₂ | [8] |

| Molecular Weight | 161.16 g/mol | [8][9] |

| Melting Point | 58-61 °C | [8] |

| Boiling Point | 267.2 °C at 760 mmHg | [8][10] |

| Solubility | Slightly soluble in Chloroform and Methanol | [8] |

| LogP (predicted) | 1.82 | [11] |

| Hydrogen Bond Donors | 0 | Calculated |

| Hydrogen Bond Acceptors | 3 (2 from ester, 1 from cyano) | Calculated |

Analysis against Lipinski's Rule of Five:

This compound adheres to all criteria of Lipinski's Rule of Five, suggesting it has favorable physicochemical properties for development as an orally administered drug.

Proposed Investigational Workflow

The following workflow is designed to systematically screen for the bioactivity of this compound, starting with a broad assessment of cytotoxicity and then moving into more specific assays based on the known activities of compounds derived from it.

Caption: Proposed workflow for the preliminary bioactivity investigation of this compound.

Experimental Protocols

General Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[12] The concentration of the dissolved formazan is directly proportional to the number of viable cells.

Recommended Cell Lines:

-

Cancer Cell Lines: A549 (lung carcinoma), MDA-MB-231 (breast adenocarcinoma), and HepG2 (hepatocellular carcinoma) to assess anticancer potential.[15][16]

-

Normal Cell Line: hTERT Gingival Fibroblasts or HEK293 (human embryonic kidney) to determine general cytotoxicity and selectivity.[15]

Step-by-Step Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent like cisplatin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[14]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).[1] A lower IC50 value indicates higher cytotoxicity.[17][18]

Anti-inflammatory Activity Assessment

Given that this compound is a precursor to anti-inflammatory agents, it is pertinent to investigate its own anti-inflammatory properties. Simple, cell-free in vitro assays can provide a preliminary indication.

Principle: Denaturation of proteins is a well-documented cause of inflammation.[19] This assay measures the ability of a compound to inhibit the heat-induced denaturation of a protein, such as bovine serum albumin (BSA) or egg albumin.[20][21]

Step-by-Step Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 7.4), and 2 mL of varying concentrations of this compound.

-

Control Preparation: Prepare a control by mixing 2 mL of distilled water, 0.2 mL of egg albumin, and 2.8 mL of PBS.

-

Incubation: Incubate all mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.

-

Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

-

Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100. Diclofenac sodium can be used as a positive control.[22]

Principle: The stabilization of red blood cell (RBC) membranes can be correlated with anti-inflammatory activity, as the RBC membrane is analogous to the lysosomal membrane.[21] This assay assesses the ability of a compound to inhibit heat-induced hemolysis.[20]

Step-by-Step Protocol:

-

RBC Suspension Preparation: Prepare a 10% v/v suspension of fresh human red blood cells in isotonic saline.

-

Reaction Mixture: Mix 1 mL of different concentrations of this compound with 1 mL of phosphate buffer, 2 mL of hyposaline, and 0.5 mL of the RBC suspension.

-

Incubation: Incubate the mixtures at 37°C for 30 minutes, followed by centrifugation at 3000 rpm for 20 minutes.

-

Absorbance Measurement: Measure the absorbance of the supernatant at 560 nm.

-

Data Analysis: Calculate the percentage of membrane stabilization (inhibition of hemolysis).

Antimicrobial Susceptibility Testing

The use of this compound in synthesizing antimicrobial agents warrants an investigation into its direct antimicrobial effects.[1]

Recommended Microbial Strains:

-

Gram-positive bacteria: Staphylococcus aureus (ATCC 25923)

-

Gram-negative bacteria: Escherichia coli (ATCC 25922)

-

Fungi: Candida albicans (ATCC 90028), Aspergillus niger (ATCC 16404)[4][12]

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][23]

Step-by-Step Protocol:

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[5][23] The interpretation of MIC values often involves comparison to established breakpoints to categorize the microorganism as susceptible, intermediate, or resistant.[2][3]

APE1 Endonuclease Inhibition Assay